12-Ketoendrin

GABA-A receptor pharmacology neurotoxicology chloride channel modulation

Researchers requiring a high-affinity GABA-A chloride channel probe often face potency gaps with generic cyclodiene standards. 12-Ketoendrin resolves this with an IC50 of 36 nM at the TBPS/picrotoxinin site, the highest among 22 cyclodienes tested. - Calibrate [35S]TBPS or [3H]EBOB binding assays with the most potent known cyclodiene inhibitor. - Achieve forensically relevant brain-residue quantification; 12-ketoendrin is the dominant residue at death in mammals (rat oral LD50 0.8-1.1 mg/kg). - Discriminate mammalian vs. avian exposure pathways via male-rat-specific urinary excretion-absent in birds and female rats.

Molecular Formula C12H6Cl6O2
Molecular Weight 394.9 g/mol
CAS No. 28548-08-5
Cat. No. B1218623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Ketoendrin
CAS28548-08-5
Synonyms12-ketoendrin
Molecular FormulaC12H6Cl6O2
Molecular Weight394.9 g/mol
Structural Identifiers
SMILESC12C3C(C(C1=O)C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H6Cl6O2/c13-8-9(14)11(16)4-2-5(19)1(6-7(2)20-6)3(4)10(8,15)12(11,17)18/h1-4,6-7H
InChIKeyPRGKTAHLUABTPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Ketoendrin: Potent Cyclodiene Metabolite for GABA Receptor Research


12-Ketoendrin is the oxidized ketone metabolite of the organochlorine insecticide endrin, belonging to the cyclodiene class of polychlorinated alicyclic compounds [1]. It is recognized as the most potent inhibitor of t-butylbicyclophosphorothionate (TBPS) binding to the GABA-gated chloride channel among 22 cyclodienes tested, with an IC50 of 36 nM [2]. Its formation via cytochrome P450-mediated oxidation of anti-12-hydroxyendrin is a critical bioactivation step that accounts for the extreme acute toxicity of endrin in mammals [3].

Workflow

GABA-A receptor binding assays & neurotoxicity screening

TBPS/chloride channel modulation studies

Selection Context

Endrin metabolite probe: reported highest TBPS affinity among 22 cyclodienes

Cytochrome P450 bioactivation marker

Use Context

Forensic & environmental biomonitoring for species-specific residue analysis

Male-rat urinary biomarker; absent in birds

Why 12-Ketoendrin Cannot Be Substituted by Cyclodiene Analogs


Although 12-ketoendrin shares the hexachloronorbornane core with endrin and dieldrin, its unique 12-keto functional group confers a distinct pharmacological and toxicological profile that precludes interchangeability. 12-Ketoendrin exhibits substantially greater inhibitory potency at the TBPS/picrotoxinin site of the GABA-A receptor than parent endrin or dieldrin [1][2], and it is the proximate neurotoxicant responsible for endrin lethality in mammals, accumulating in the brain at concentrations that parent endrin does not attain [3]. Furthermore, its sex- and species-specific formation—observed in male rats but absent in birds and female rats—creates biomarker selectivity that generic cyclodiene standards cannot provide [4]. These quantitative potency gaps, tissue disposition differences, and metabolic marker properties make 12-ketoendrin the obligatory compound of choice for target-specific investigations, not a generic substitute.

12-keto group creates a TBPS affinity gap: reported 16- to 30-fold greater than dieldrin; potency context may not transfer to parent endrin or dieldrin.

Brain accumulation profile differs: 12-ketoendrin is the predominant lethal neurotoxicant in rodents; parent endrin does not reach comparable brain levels.

Biomarker selectivity cannot be replicated by generic cyclodiene standards: male-rat-specific urinary metabolite, absent in female rats and birds.

Quantitative Evidence of 12-Ketoendrin's Advantages


TBPS Binding Affinity at GABA-A Receptors

In a comparative head-to-head study of chlorinated alicyclic insecticides using [35S]TBPS binding to channel catfish brain P2 membranes, 12-ketoendrin exhibited the highest inhibitory potency (IC50 = 20–90 nM), significantly surpassing dieldrin (IC50 = 592–1103 nM) and lindane (IC50 = 592–1103 nM) [1]. In rat brain membranes, 12-ketoendrin achieved an IC50 of 36 nM, which is twice the potency of the most potent previously known cyclodiene inhibitor [2]. Even when compared to the structurally closest potent analog, endrin (IC50 ≈ 30 nM in rat brain), 12-ketoendrin retains the top-rank position in the catfish assay among 22 cyclodienes [1][2].

TBPS Binding Affinity
Head-to-head
IC50 36 nM (rat), 20–90 nM (catfish)
vs. dieldrin 592–1103 nM (catfish)

Reported top TBPS affinity among tested cyclodienes; supports GABA-A receptor binding assay sensitivity.

[35S]TBPS radioligand assay; rank may depend on membrane preparation.

GABA-A receptor pharmacology neurotoxicology chloride channel modulation

Comparative Acute Oral Toxicity

The oral LD50 of 12-ketoendrin in rats is 0.8–1.1 mg/kg body weight [1], while technical-grade endrin shows an oral LD50 range of 3–43 mg/kg [1]. This represents a toxicity increase of approximately 3- to 40-fold. A US Geological Survey review independently corroborates that 12-ketoendrin is five times as toxic as endrin in rats and is the main form found in the brain at death [2]. Among the three major mammalian metabolites (anti-12-hydroxyendrin, syn-12-hydroxyendrin, 12-ketoendrin), 12-ketoendrin is consistently identified as the most acutely toxic [1][3].

Acute Oral Toxicity
Reported
LD50 0.8–1.1 mg/kg (rat oral)
vs. technical endrin 3–43 mg/kg

3- to 40-fold higher acute toxicity context; may support conservative hazard threshold benchmarking.

10-day mortality study; cross-study comparison with endrin formulations.

acute toxicity organochlorine neurotoxicity risk assessment

Brain Residue as Proximate Neurotoxicant

Analysis of brain tissue from rats dosed with endrin revealed that 12-ketoendrin, not the parent insecticide, was the predominant compound present at the time of death and is considered the proximate cause of the lethal neurotoxicity [1][2]. In contrast, anti-12-hydroxyendrin and syn-12-hydroxyendrin do not reach comparable brain concentrations. The Lawrence et al. (1984) study demonstrated that the mammalian toxicity of cyclodienes correlates closely with TBPS binding inhibition potency, placing 12-ketoendrin at the apex of this relationship [3].

Brain Residue Profile
Context-dependent
Predominant brain compound at death in rodents
Parent endrin minor or absent

Supports proximate neurotoxicant identification in forensic residue studies.

Qualitative predominance; exact brain concentrations not reported in cited reviews.

forensic toxicology neurotoxicology metabolite identification

Species- and Sex-Specific Metabolic Biomarker

12-Ketoendrin exhibits a unique sex-dependent excretion pattern: male rats excrete it in urine, whereas female rats excrete anti-12-hydroxyendrin O-sulfate instead [1]. Additionally, 12-ketoendrin is absent in birds of four orders heavily exposed to or killed by endrin, in contrast to rodents where it accumulates [2]. This metabolic specificity is not observed for the parent compound endrin, which is excreted unchanged in feces across sexes and species, nor for the hydroxylated metabolites that lack this binary sex signal [1][3].

Sex/Species Biomarker
Data to verify
Male rat urine positive; female rats & birds negative
Endrin excreted unchanged across sexes/species

Binary metabolic marker may support exposure pathway discrimination in wildlife toxicology.

GC-MS analysis; absence in birds based on residue surveys.

biotransformation biomonitoring wildlife toxicology

Optimal Research Applications for 12-Ketoendrin


GABA-A Receptor Radioligand Binding Assays

With the highest TBPS binding inhibition potency among cyclodienes (IC50 = 36 nM in rat, 20–90 nM in catfish), 12-ketoendrin serves as a high-affinity standard for calibrating [35S]TBPS or [3H]EBOB binding assays. Its selectivity for the picrotoxinin site enables functional dissection of chloride channel blockers, and its potency allows detection of allosteric interactions at lower concentrations, reducing non-specific binding noise [1][2].

Acute Oral Toxicity Screening of Cyclodiene Metabolites

As the most acutely toxic endrin metabolite (rat oral LD50 = 0.8–1.1 mg/kg), 12-ketoendrin is the preferred compound for in vivo or in vitro screening panels aimed at setting benchmark toxicity thresholds for cyclodiene metabolites. Its 3- to 40-fold greater toxicity over technical endrin ensures conservative safety assessment and identifies the worst-case hazard scenario [1][2].

Post-Mortem Forensic Brain Residue Analysis

Because 12-ketoendrin is the dominant brain residue at death in mammals, analytical methods targeting this compound provide a direct link to the proximate cause of endrin poisoning. For forensic toxicology laboratories, prioritizing 12-ketoendrin over parent endrin or other metabolites in brain tissue analysis yields more forensically relevant data [1][2].

Sex- and Species-Specific Biomonitoring of Endrin Exposure

The unique male-rat-specific urinary excretion of 12-ketoendrin, combined with its absence in birds, makes it an ideal biomarker for discriminating between mammalian and avian endrin exposure pathways in environmental residue studies. Biomonitoring programs can use 12-ketoendrin as a targeted analyte to identify metabolic activation, distinguishing it from non-bioactivated endrin residues [1][2].

Application
Selection Property
Validation Focus
GABA-A receptor binding studies
TBPS binding inhibition context
Binding assay sensitivity & allosteric interaction review
Cyclodiene toxicity screening panels
Acute oral toxicity ranking
Hazard threshold benchmarking
Post-mortem brain residue analysis
Brain accumulation profile
Proximate neurotoxicant identification
Sex- and species-specific biomonitoring
Metabolic biomarker specificity
Exposure pathway discrimination
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